- Regiospecific Oxyhalogenation of Aromatics Over SBA-15-Supported Nanoparticle Group IV-VI Metal Oxides, Catalysis Letters, 2010, 137(3-4), 190-201
Cas no 89-64-5 (4-Chloro-2-nitrophenol)
4-Chloro-2-nitrophenol structure
Product Name:4-Chloro-2-nitrophenol
CAS-Nr.:89-64-5
MF:C6H4ClNO3
MW:173.553860664368
MDL:MFCD00007113
CID:34518
PubChem ID:6980
Update Time:2025-08-05
4-Chloro-2-nitrophenol Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 4-Chloro-2-nitrophenol
- o-nitro-p-chorophenol
- 2-nitro-4-chlorophenol
- 2-NO2-4-Cl-phenol
- 4-chloro-2-nitro-phenol
- 5-chloro-2-hydroxynitrobenzene
- p-chloronitrophenol
- Phenol,4-chloro-2-nitro
- 4-Chloro-6-nitrophenol
- NSC 520345
- p-Chloro-o-nitrophenol
- AKOS000121398
- FT-0618040
- EINECS 201-927-5
- W-100365
- STL199170
- MFCD00007113
- NSC520345
- InChI=1/C6H4ClNO3/c7-4-1-2-6(9)5(3-4)8(10)11/h1-3,9
- Phenol, 4-chloro-2-nitro-
- EN300-21529
- 89-64-5
- FS-4191
- DTXSID4058996
- AC-16758
- BP-13325
- AE-562/40191217
- Chloro-2-nitrophenol, 4-
- 4-Chlor-2-nitrophenol
- AI3-28527
- C0228
- UNII-438LQ62WNH
- Z104500910
- 4-Chloro-2-nitrophenol, >=97.0%
- Q27258630
- 438LQ62WNH
- SCHEMBL305611
- NSC-520345
- 4-Chloro-2-nitrophenol (ACI)
- NS00007983
- 2Nitro4chlorophenol
- Phenol, 4chloro2nitro
- DB-024281
- DTXCID2048664
-
- MDL: MFCD00007113
- Inchi: 1S/C6H4ClNO3/c7-4-1-2-6(9)5(3-4)8(10)11/h1-3,9H
- InChI-Schlüssel: NWSIFTLPLKCTSX-UHFFFAOYSA-N
- Lächelt: [O-][N+](C1C(O)=CC=C(Cl)C=1)=O
- BRN: 2048031
Berechnete Eigenschaften
- Genaue Masse: 172.98800
- Monoisotopenmasse: 172.988
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 1
- Schwere Atomanzahl: 11
- Anzahl drehbarer Bindungen: 1
- Komplexität: 158
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Oberflächenladung: 0
- Tautomerzahl: 4
- XLogP3: nichts
- Topologische Polaroberfläche: 66A^2
Experimentelle Eigenschaften
- Farbe/Form: Gelbes Pulver
- Dichte: 1.4914 (rough estimate)
- Schmelzpunkt: 85-87 °C (lit.)
85-89 °C - Siedepunkt: 242.5°C at 760 mmHg
- Flammpunkt: 100.4°C
- Brechungsindex: 1.5810 (estimate)
- Löslichkeit: dioxane: soluble0.5g/5mL, clear, faintly yellow to yellow
- PSA: 66.05000
- LogP: 2.47700
4-Chloro-2-nitrophenol Sicherheitsinformationen
-
Symbol:
- Prompt:Warnung
- Signalwort:Warning
- Gefahrenhinweis: H315-H319-H335
- Warnhinweis: P261-P305+P351+P338
- Transportnummer gefährlicher Stoffe:2811
- WGK Deutschland:3
- Code der Gefahrenkategorie: 36/37/38
- Sicherheitshinweise: S26-S36
-
Identifizierung gefährlicher Stoffe:
- Sicherheitsbegriff:6.1
- Verpackungsgruppe:III
- Risikophrasen:R20/21/22; R36/37/38
- Gefahrenklasse:6.1
- PackingGroup:III
- TSCA:Yes
4-Chloro-2-nitrophenol Zolldaten
- HS-CODE:2908999090
- Zolldaten:
China Zollkodex:
2908999090Übersicht:
290899090 Halogenierte Derivate anderer Phenole und phenolischer Alkohole (einschließlich seiner Sulfonierung\Stickstoff- oder Nitrosativderivate). MwSt:17,0%Steuerrückerstattungssatz:9.0% Regulierungsbedingungen:nichtsMFN-Tarif:5.5% Allgemeintarif:30.0%
Deklarationselemente:
Produktname, Inhalt der Komponentenverwenden, um
Zusammenfassung:
290899090 halogenierte, sulfonierte, nitrierte oder nitrosierte Derivate von Phenolen oder Phenolalkoholen. Aufsichtsbedingungen:Keine. MwSt:17.0%.Steuerermäßigungssatz:9.0%.MFN-Tarif:5.5%.General tariff:30.0%
4-Chloro-2-nitrophenol Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C153506-100g |
4-Chloro-2-nitrophenol |
89-64-5 | 98% | 100g |
¥147.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C153506-25G |
4-Chloro-2-nitrophenol |
89-64-5 | 98% | 25g |
¥52.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C153506-500G |
4-Chloro-2-nitrophenol |
89-64-5 | 98% | 500g |
¥581.90 | 2023-09-03 | |
| TRC | C384768-20g |
4-Chloro-2-nitrophenol |
89-64-5 | 20g |
$ 50.00 | 2022-06-06 | ||
| TRC | C384768-40g |
4-Chloro-2-nitrophenol |
89-64-5 | 40g |
$ 70.00 | 2022-06-06 | ||
| TRC | C384768-200g |
4-Chloro-2-nitrophenol |
89-64-5 | 200g |
$ 275.00 | 2022-06-06 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 25580-250G |
4-Chloro-2-nitrophenol |
89-64-5 | 250g |
¥1777.28 | 2023-12-09 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C858143-500g |
4-Chloro-2-nitrophenol |
89-64-5 | 98% | 500g |
536.00 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-UE960-5g |
4-Chloro-2-nitrophenol |
89-64-5 | 98% | 5g |
46.0CNY | 2021-08-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-UE960-25g |
4-Chloro-2-nitrophenol |
89-64-5 | 98% | 25g |
88.0CNY | 2021-08-12 |
4-Chloro-2-nitrophenol Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid , Nitric acid , Hydrogen peroxide Catalysts: Tungsten oxide (WO3) , Silica (propylamine-functionalized) Solvents: Acetonitrile , Water ; 4 h, pH 3, 298 K
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Nitric acid, iron(3+) salt, compd. with nitrogen oxide (N2O4) (2:3) Solvents: Acetone ; rt
Referenz
- Selective mono-and dinitration of phenolic compounds by dinitrogen tetraoxide complexes of iron and copper nitrates as new nitration reagent, Henan Shifan Daxue Xuebao, 2003, 31(3), 61-65
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Trichloroisocyanuric acid , Sodium nitrite Catalysts: Silica Solvents: Dichloromethane ; 15 min, rt
Referenz
- Trichloroisocyanuric acid/NaNO2 as a novel heterogeneous system for the selective mononitration of phenols under mild conditions, Synlett, 2003, (2), 191-194
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Nitric acid Catalysts: Hafnium(8+), hexadecaaquaocta-μ-hydroxytetra-, cyclo, chloride (1:8), stereoisom… Solvents: Tetrahydrofuran , Water ; 4 h, rt
Referenz
- Highly efficient catalytic nitration of phenolic compounds by nitric acid with a recoverable and reusable Zr or Hf oxychloride complex and KSF, European Journal of Organic Chemistry, 2005, (11), 2379-2384
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium bromide , Nitric acid Solvents: 1,2-Dichloroethane , Water ; 6 h, 20 °C
Referenz
- Nitration of Phenol and Substituted Phenols with Dilute Nitric Acid Using Phase-Transfer Catalysts, Organic Process Research & Development, 2003, 7(1), 95-97
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Nitrogen oxide (N2O4) Solvents: Dichloromethane ; 5 min, rt
Referenz
- Silica-Polyethyleneglycols/N2O4 Complexes as Heterogeneous Nitrating and Nitrosating Agents, Phosphorus, 2003, 178(5), 1027-1035
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid , Hydrogen peroxide Catalysts: Silica (organofunctionalized) Solvents: Acetonitrile , Water ; 4 h, pH 2.5, 298 K
Referenz
- Functionalized SBA-15 and its Catalytic Applications in Selective Organic Transformations, Catalysis Surveys from Asia, 2008, 12(2), 114-130
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Ferric nitrate , Nitrogen oxide (N2O4) Solvents: Acetone
Referenz
- Dinitrogen tetroxide complexes of iron and copper nitrates as new reagents for selective mono- and dinitration of phenolic compounds, Synthetic Communications, 1997, 27(19), 3301-3311
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Nitric acid Catalysts: Dodecylbenzenesulfonic acid Solvents: Water ; 1 h, rt
Referenz
- Nitration of Aromatic Compounds: A study of different nitrating systems with Bronsted acid-surfactant-catalyst (BASC) in water, Research Journal of Chemistry and Environment, 2022, 26(10), 101-107
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Zinc, bis(dinitrogen tetraoxide)bis(nitrato-κO)- Solvents: Dichloromethane ; 5 min, rt
Referenz
- Nitration of aromatic compounds by Zn(NO3)2.2N2O4 and its charcoal-supported system, Synthetic Communications, 2005, 35(2), 263-270
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Nitric acid Catalysts: o-Cresol , Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) Solvents: Tetrahydrofuran ; 4 h, rt
Referenz
- A new method for nitration of phenolic compounds, Advanced Synthesis & Catalysis, 2003, 345(11), 1197-1202
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Silica , Sodium nitrite , Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Dichloromethane
Referenz
- Potassium monoperoxysulfate, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2012, 1, 1-19
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Nitrogen oxide (N2O4) (polyethyleneglycol-supported) Solvents: Dichloromethane ; 15 min, rt
Referenz
- PEG-N2O4: An efficient nitrating agent for the selective mono- and dinitration of phenols under mild conditions, Synthetic Communications, 2008, 38(19), 3366-3374
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Sodium nitrite , Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Silica , Water
Referenz
- One-pot nitration of phenols under mild and heterogeneous conditions, Journal of Chemical Research, 2001, (4), 140-142
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Sodium nitrite , 1H-Imidazolium, 1-methyl-3-sulfo-, chloride (1:1) ; 15 min, rt
Referenz
- An efficient method for the nitration of phenols with NaNO2 in the presence of 3-methyl-1-sulfonic acid imidazolium chloride, Scientia Iranica, 2010, 17(1), 31-36
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: Nitric acid Solvents: Acetic acid ; 0.5 h, 18 °C; 0.5 h, 18 °C
1.2 Solvents: Water ; 0.5 h, cooled
1.2 Solvents: Water ; 0.5 h, cooled
Referenz
- Dichloroacetyl benzoxazine-type herbicide safener and synthesis method thereof, China, , ,
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Reagents: Acetic acid , Nitric acid ; 30 - 35 °C; 35 °C → 80 °C; 30 min, 80 °C
Referenz
- Electrochemical reduction of 4-chloro-2-nitrophenol, Russian Chemical Bulletin, 2023, 72(2), 500-506
4-Chloro-2-nitrophenol Preparation Products
4-Chloro-2-nitrophenol Verwandte Literatur
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
A. M. Al-Sabagh,F. Z. Yehia,David R. K. Harding,Gh. Eshaq,A. E. ElMetwally Green Chem., 2016,18, 3997-4003
-
Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
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